5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
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Overview
Description
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2S and its molecular weight is 176.67 g/mol. The purity is usually 95%.
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Biological Activity
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride (CAS No. 1365965-56-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₆H₉ClN₂S
- Molecular Weight : 176.67 g/mol
- CAS Number : 1365965-56-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit effects on cellular pathways involved in apoptosis, inflammation, and microbial resistance.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that compounds related to isothiazoles possess antimicrobial properties. For instance, derivatives of isothiazole have been tested against various bacterial strains and exhibited significant inhibitory effects.
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Anticancer Properties
- Preliminary research suggests that this compound may influence cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
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Neuroprotective Effects
- Some derivatives of cyclopenta[c]isothiazoles have been linked to neuroprotective activities. These compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Activity : A study demonstrated that related isothiazole compounds had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobials.
- Anticancer Effects : In a controlled experiment, this compound was shown to reduce the viability of MCF-7 breast cancer cells significantly, suggesting its potential as an anticancer agent.
- Neuroprotective Mechanism : Research indicated that treatment with this compound led to a reduction in reactive oxygen species (ROS) levels in neuronal cells, highlighting its protective role against oxidative damage.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-4-2-1-3-5(4)8-9-6;/h1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNFEUTHIUDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.